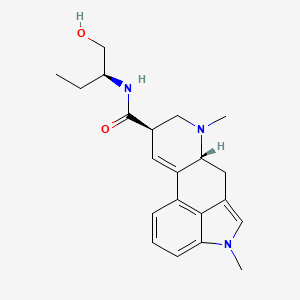

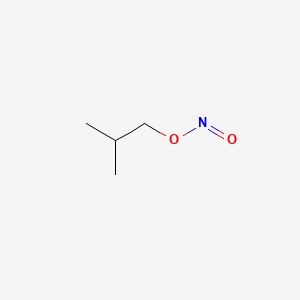

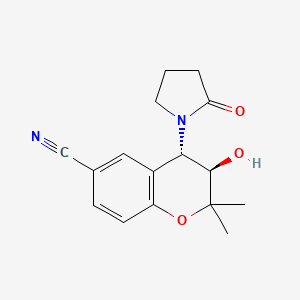

1,4-Dideoxy-1,4-imino-d-arabinitol

Descripción general

Descripción

1,4-Dideoxi-1,4-imino-D-arabinitol es un compuesto sintético conocido por sus propiedades inhibitorias sobre varias enzimas, particularmente la fosforilasa de glucógeno.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

1,4-Dideoxi-1,4-imino-D-arabinitol se puede sintetizar mediante un proceso de varios pasos a partir de D-serina. El paso clave implica la preparación de un aldehído α-dibencilamino derivado de serina, que sufre una reacción aldólica de glicolato altamente diastereoselectiva . Otro método involucra la síntesis quimioenzimática de derivados 2-aminometil de 1,4-dideoxi-1,4-imino-D-arabinitol .

Métodos de producción industrial

Los métodos de producción industrial para 1,4-Dideoxi-1,4-imino-D-arabinitol no están extensamente documentados. La síntesis típicamente involucra técnicas de síntesis orgánica estándar, incluyendo pasos de protección y desprotección, reducciones selectivas y reacciones aldólicas.

Análisis De Reacciones Químicas

Tipos de reacciones

1,4-Dideoxi-1,4-imino-D-arabinitol principalmente experimenta reacciones de sustitución. Actúa como un inhibidor al unirse a los sitios activos de las enzimas, evitando así su función normal .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis de 1,4-Dideoxi-1,4-imino-D-arabinitol incluyen D-serina, aldehído α-dibencilamino y varios grupos protectores. Las reacciones se llevan a cabo típicamente bajo temperaturas y condiciones de pH controladas para asegurar alta selectividad y rendimiento .

Principales productos formados

El principal producto formado a partir de la síntesis de 1,4-Dideoxi-1,4-imino-D-arabinitol es el propio compuesto, que puede modificarse aún más para producir varios derivados con propiedades inhibitorias mejoradas .

Aplicaciones Científicas De Investigación

1,4-Dideoxi-1,4-imino-D-arabinitol tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

1,4-Dideoxi-1,4-imino-D-arabinitol ejerce sus efectos inhibiendo la fosforilasa de glucógeno, una enzima crucial en la glucogenólisis. Se une al sitio activo de la enzima, impidiendo la descomposición del glucógeno en glucosa . Esta inhibición se logra a través de la capacidad del compuesto para imitar el estado de transición del sustrato de la enzima, bloqueando así su actividad .

Comparación Con Compuestos Similares

Compuestos similares

Isofagomine: Otro potente inhibidor de glicosidasas con propiedades inhibitorias similares.

1-Deoxinoyrimicina: Conocido por su uso en el tratamiento de la diabetes tipo 2 y la enfermedad de Gaucher.

1-Deoxigalactonojirimicina: Utilizado en el tratamiento de la enfermedad de Fabry.

Singularidad

1,4-Dideoxi-1,4-imino-D-arabinitol es único debido a su alta selectividad y potencia como inhibidor enzimático. A diferencia de algunos otros iminosazúcares, exhibe una menor tendencia a interactuar con enzimas no diana, lo que reduce el riesgo de efectos secundarios .

Propiedades

Número CAS |

259140-24-4 |

|---|---|

Fórmula molecular |

C5H11NO3 |

Peso molecular |

133.15 g/mol |

Nombre IUPAC |

(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol |

InChI |

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m1/s1 |

Clave InChI |

OQEBIHBLFRADNM-UOWFLXDJSA-N |

SMILES |

C1C(C(C(N1)CO)O)O |

SMILES isomérico |

C1[C@H]([C@@H]([C@H](N1)CO)O)O |

SMILES canónico |

C1C(C(C(N1)CO)O)O |

| 259140-24-4 | |

Sinónimos |

1,4-dideoxy-1,4-imino-D-arabinitol 1,4-dideoxy-1,4-imino-L-arabinitol 1,4-dideoxy-1,4-iminoarabinitol 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4alpha))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2S-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoribitol 2-hydroxymethylpyrrolidine-3,4-diol |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

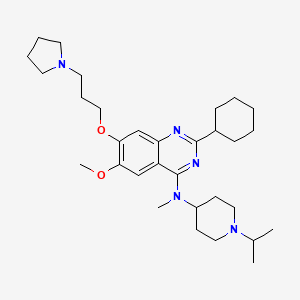

![N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide](/img/structure/B1194893.png)

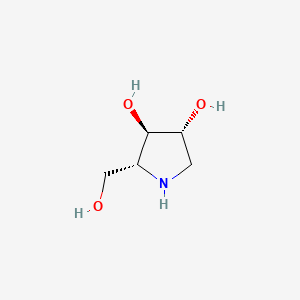

![Silver;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate](/img/structure/B1194900.png)